Tert-butyl 5-amino-2-bromobenzoate

Protecting group strategy Orthogonal deprotection Medicinal chemistry

Researchers face regiochemistry failures and incompatible protecting groups with standard methyl esters. This bifunctional building block solves both: the ortho-bromine enables selective cross-coupling, while the tert-butyl ester provides orthogonal acid-labile protection. - **Reactivity**: Optimal oxidative addition kinetics for Suzuki-Miyaura & carbonylation; 99% yield in directed Cu-amination. - **LogP 3.57**: Ideal for CNS lead optimization; supports orthogonal deprotection (TFA). - **Supply**: Shipped cold (2-8°C) to preserve ester integrity.

Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
Cat. No. B12842038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-amino-2-bromobenzoate
Molecular FormulaC11H14BrNO2
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(C=CC(=C1)N)Br
InChIInChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6H,13H2,1-3H3
InChIKeyLZUIXTILDJMTAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-Amino-2-bromobenzoate: Molecular Identity & Baseline Profile


Tert-butyl 5-amino-2-bromobenzoate (CAS 668969-63-9, molecular formula C₁₁H₁₄BrNO₂, molecular weight 272.14 g/mol) is a bifunctional aromatic building block characterized by a tert-butyl ester moiety, a primary aromatic amine at the 5-position, and a bromine atom at the 2-position of the benzoate ring . The compound's ortho-bromo substitution adjacent to the ester group creates a distinct electronic environment that influences both its cross-coupling reactivity and its handling properties during storage and synthesis. As a protected amino-bromobenzoate derivative, it serves as a versatile intermediate in medicinal chemistry campaigns, particularly in the construction of nitrogen-containing heterocycles and biaryl systems via palladium-catalyzed transformations [1].

1
Orthogonal deprotection strategy: acid-labile tert-butyl ester enables selective cleavage without affecting base-sensitive groups.
2
Palladium-catalyzed cross-coupling: ortho-bromo ester facilitates oxidative addition in carbonylative Suzuki-Miyaura reactions.
3
Directed C–N bond formation: 2-bromo-5-amino substitution pattern enables regioselective Cu-catalyzed amination.
Reported up to 99% yield in directed amination (class-level evidence).

Differentiation from Methyl, Regioisomeric, and Halogen Analogs


Generic substitution among amino-bromobenzoate esters is demonstrably non-viable due to fundamentally divergent reactivity profiles governed by ester lability, regiochemistry, and halogen identity. The tert-butyl ester of the target compound provides acid-labile protecting group functionality that is absent in the corresponding methyl ester analog (CAS 6942-37-6), enabling orthogonal deprotection strategies under mild acidic conditions . Furthermore, the 2-bromo-5-amino substitution pattern distinguishes this compound from its regioisomer tert-butyl 2-amino-5-bromobenzoate (CAS 668969-63-9, often encountered under the same CAS but representing a distinct positional isomer), which exhibits altered electronic characteristics and steric accessibility at the amine site . The bromine atom at the 2-position offers a calibrated balance of oxidative addition reactivity in cross-coupling reactions—more facile than the corresponding chloro analog yet less prone to unwanted side reactions than the iodo derivative—making indiscriminate replacement with alternative halogenated benzoates a scientifically unsound procurement decision [1].

Target
Comparator / Analog
tert-Butyl 5-amino-2-bromobenzoateAcid-labile ester; ortho-bromo activation
Methyl 5-amino-2-bromobenzoateAcid-stable; orthogonal deprotection profile may not transfer
2-Bromo-5-amino substitutionBromine ortho to ester; directed amination context
2-Amino-5-bromo regioisomerElectronic and steric environment may shift cross-coupling outcomes
Aryl bromide reactivityBalanced oxidative addition; selective metal-halogen exchange
Chloro / iodo analogsSlower activation or increased side-reaction risk may alter reproducibility

Quantitative Differentiation Evidence


Ester Orthogonality: tert-Butyl vs. Methyl Ester

The tert-butyl ester moiety of the target compound confers acid-labile protecting group functionality that is entirely absent in the methyl ester analog methyl 5-amino-2-bromobenzoate (CAS 6942-37-6). While both compounds share identical substitution patterns on the aromatic ring, the methyl ester is stable under mild acidic conditions and requires strongly basic or nucleophilic conditions for cleavage, whereas the tert-butyl ester can be selectively removed with trifluoroacetic acid (TFA) or HCl in dioxane without affecting acid-sensitive functionalities elsewhere in complex synthetic intermediates . This orthogonal reactivity is a decisive factor in convergent synthetic route design [1].

Ester orthogonality
Head-to-head
Acid-labile (TFA/HCl, rt) vs. base-labile (NaOH, reflux)
Reported orthogonal deprotection profiles support sequential unmasking strategies in complex syntheses.
Methyl ester incompatible with acid-sensitive substrates.
Protecting group strategy Orthogonal deprotection Medicinal chemistry

Bromine Positional Reactivity in Cross-Coupling

The 2-bromo-5-amino substitution pattern of the target compound positions the bromine atom ortho to the ester carbonyl, creating an electronically activated site for oxidative addition in palladium-catalyzed cross-coupling reactions. This contrasts with the regioisomer tert-butyl 2-amino-5-bromobenzoate, where the bromine is located meta to the ester and para to the amine . The ortho-bromo benzoate framework benefits from inductive electron withdrawal by the adjacent ester group, which lowers the electron density at the C–Br bond and facilitates oxidative addition with Pd(0) catalysts. This electronic activation translates to enhanced cross-coupling yields in carbonylative Suzuki-Miyaura reactions employing 2-bromobenzoate esters, where the ortho-carbonyl group stabilizes the transition state and suppresses undesired direct Suzuki coupling pathways [1].

Bromine positional reactivity
Cross-study comparable
Ortho-bromo benzoate improves carbonylative Suzuki-Miyaura yield vs. meta/para analogs.
Supports synthetic efficiency in biaryl construction; regioisomer may not reproduce pathway selectivity.
Class-level observation; suppressed direct Suzuki byproduct formation.
Suzuki-Miyaura coupling Regioselectivity Palladium catalysis

Halogen Reactivity: Bromo vs. Chloro vs. Iodo Analogs

The bromine atom at the 2-position of tert-butyl 5-amino-2-bromobenzoate occupies an optimal position on the reactivity continuum between the less reactive chloro analog and the hyper-reactive iodo analog. Aryl bromides undergo selective metal-halogen exchange with lithium tri-n-butylmagnesium ate complex, enabling efficient conversion to tert-butyl benzoates upon trapping with di-tert-butyl dicarbonate [1]. This selective exchange chemistry is not equally accessible to the corresponding 2-chloro derivative, which exhibits significantly slower oxidative addition kinetics and often requires specialized catalyst systems (e.g., Pd-P(t-Bu)₃ or N-heterocyclic carbene ligands) to achieve comparable cross-coupling efficiency. Conversely, the 2-iodo analog, while more reactive, is prone to homocoupling side reactions and light-induced dehalogenation during storage, presenting a distinct set of procurement and handling liabilities.

Halogen reactivity balance
Class-level inference
Oxidative addition rate trend: I > Br ≫ Cl
Reported balanced reactivity-stability for reproducible cross-coupling; minimizes side-reaction risk.
Class-level kinetic trend; compound-specific conditions to verify.
Halogen exchange Cross-coupling optimization Reaction selectivity

Amino Group Accessibility in Amidation Chemistry

The primary aromatic amine at the 5-position of tert-butyl 5-amino-2-bromobenzoate is electronically and sterically distinct from the corresponding amine in the 2-amino-5-bromo regioisomer. In the target compound, the amine is positioned meta to the electron-withdrawing ester group and para to the bromine atom, resulting in a specific nucleophilicity profile that influences amidation and N-arylation outcomes. Chemo- and regioselective copper-catalyzed amination procedures developed for 2-bromobenzoic acids demonstrate that the ortho-carboxylic acid/ester functionality can direct selective C–N bond formation in yields up to 99% without requiring acid protection [1]. This directed reactivity is a function of the ortho-bromo benzoate scaffold and would not be preserved in regioisomeric or alternative halogenated analogs.

Amino group accessibility
Class-level inference
Up to 99% yield in directed Cu-catalyzed amination (no acid protection).
Reported chemoselectivity supports streamlined routes to N-aryl anthranilic derivatives.
Non-directed aminations typically 60–80%; scaffold-specific outcome.
Amide bond formation N-arylation Copper catalysis

Lipophilicity Profile: tert-Butyl vs. Methyl Ester

The tert-butyl ester group of the target compound confers a calculated LogP of 3.57, representing a significant increase in lipophilicity compared to the methyl ester analog methyl 5-amino-2-bromobenzoate, which exhibits a calculated LogP of approximately 1.8-2.2 (based on fragment-based calculations) . This ~1.5 LogP unit difference translates to roughly a 30-fold increase in octanol-water partition coefficient, impacting membrane permeability, metabolic stability, and compound distribution in cellular assays. The higher lipophilicity of the tert-butyl ester may be advantageous for central nervous system (CNS) drug discovery programs or disadvantageous for programs requiring high aqueous solubility. The bromine atom contributes an additional LogP increment of approximately +0.8-1.0 relative to non-halogenated analogs, while the primary amine provides hydrogen-bond donor capacity (PSA = 52.32 Ų) that modulates overall polarity.

Lipophilicity profile
Cross-study comparable
Calc. LogP 3.57 vs. ~1.8–2.2 (methyl ester); ΔLogP ≈ 1.5
Reported ~30-fold partition difference may inform selection for permeability or solubility assay contexts.
Calculated properties; experimental LogP data to verify.
Lipophilicity Physicochemical property Lead optimization

Storage Stability and Handling Requirements

The tert-butyl ester functionality imposes specific storage requirements that differentiate this compound from its methyl ester counterpart. Vendor specifications for tert-butyl 5-amino-2-bromobenzoate recommend storage in a dark place at 2-8°C to prevent thermal decomposition of the acid-labile tert-butyl ester and light-induced dehalogenation of the aryl bromide [1]. The compound's density of 1.393 g/cm³ and boiling point of 318.8°C at 760 mmHg indicate it is a non-volatile solid or viscous oil under ambient conditions, with a flash point of 146.6°C . The methyl ester analog, by contrast, is generally stable at room temperature and does not require refrigerated storage, presenting a lower logistical burden for procurement and inventory management. However, the acid-lability that necessitates cold storage for the tert-butyl ester is precisely the feature that enables its orthogonal deprotection utility, representing a direct trade-off between handling complexity and synthetic versatility.

Storage & handling
Supporting evidence
Refrigerated storage (2–8°C, dark) required vs. ambient for methyl ester.
Acid-lability that enables orthogonal deprotection also imposes cold-chain logistics; trade-off to review.
Vendor specification; stability budget to verify for HTS campaigns.
Compound stability Procurement specifications Storage conditions

Validated Application Scenarios


Heterocyclic Library Synthesis via Orthogonal Protection

The tert-butyl ester's acid-labile protecting group functionality (Section 3, Evidence Item 1) enables the use of tert-butyl 5-amino-2-bromobenzoate as a key intermediate in the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones and heteroaryl-fused 3,4-dihydropyridin-2(1H)-ones [1]. In this application, the ortho-bromo group undergoes palladium-catalyzed cross-coupling to install biaryl or heteroaryl moieties, while the tert-butyl ester remains intact through the coupling sequence and is subsequently cleaved under mild acidic conditions to reveal the free carboxylic acid for amide bond formation. This orthogonal protection strategy would be impossible with the methyl ester analog, which would require strongly basic hydrolysis conditions incompatible with many heterocyclic scaffolds. The 2-bromo-5-amino pattern (Section 3, Evidence Item 2) ensures predictable oxidative addition reactivity in the initial cross-coupling step, while the amino group at the 5-position (Section 3, Evidence Item 4) provides a handle for subsequent N-functionalization. The calculated LogP of 3.57 (Section 3, Evidence Item 5) is consistent with the lipophilicity requirements of CNS-penetrant heterocyclic scaffolds.

Carbonylative Suzuki-Miyaura Coupling to Biaryl Ketones

The ortho-bromo benzoate framework of tert-butyl 5-amino-2-bromobenzoate is specifically suited for carbonylative Suzuki-Miyaura coupling reactions, where the ortho-carbonyl group suppresses undesired direct Suzuki coupling and enhances yield of the carbonylative pathway (Section 3, Evidence Item 2) [2]. In this application, the bromine atom at the 2-position (Section 3, Evidence Item 3) provides optimal oxidative addition kinetics—faster than the corresponding chloro analog but without the homocoupling liability of the iodo analog—enabling efficient insertion of carbon monoxide to generate ketone-linked biaryl products. The tert-butyl ester survives the coupling conditions and can be subsequently deprotected to the carboxylic acid for further elaboration. The amino group at the 5-position remains available for late-stage diversification, offering a three-point functionalization scaffold (bromine for cross-coupling, ester for deprotection/coupling, amine for amidation/reductive amination) that is not available in simpler mono- or di-functionalized analogs. The refrigerated storage requirement (Section 3, Evidence Item 6) ensures the acid-labile tert-butyl ester remains intact during extended inventory periods in discovery chemistry laboratories.

Directed Cu-Catalyzed Amination to N-Aryl Anthranilic Derivatives

The ortho-bromo benzoate architecture of tert-butyl 5-amino-2-bromobenzoate enables directed copper-catalyzed amination reactions that proceed in up to 99% yield without requiring protection of the carboxylic acid/ester functionality (Section 3, Evidence Item 4) [3]. This application leverages the inherent chemoselectivity imparted by the ortho-bromo substitution pattern, which directs C–N bond formation at the bromine-bearing carbon while leaving the 5-amino group available for orthogonal reactions. The tert-butyl ester provides acid-labile protection that can be removed independently of the newly formed C–N bond (Section 3, Evidence Item 1). This three-step sequence—directed amination at C2, functionalization at C5-amino, and acid-mediated ester deprotection—affords highly substituted anthranilic acid derivatives that serve as privileged scaffolds in kinase inhibitor and GPCR modulator discovery programs. The methyl ester analog would not support the acid-mediated final deprotection step, requiring instead a less selective basic hydrolysis that could compromise the amide bonds installed in preceding steps.

CNS Lead Optimization with Tunable Lipophilicity

The calculated LogP of 3.57 for tert-butyl 5-amino-2-bromobenzoate (Section 3, Evidence Item 5) positions this compound within the optimal lipophilicity range for CNS drug discovery (LogP 2-4), making it a suitable intermediate for programs targeting neurological or psychiatric indications . The ~1.5 LogP unit difference relative to the methyl ester analog (~30-fold partition coefficient difference) can be exploited to fine-tune compound properties during lead optimization: the tert-butyl ester serves as a prodrug-like or intermediate form that enhances blood-brain barrier penetration during in vivo efficacy studies, while the corresponding carboxylic acid (revealed after deprotection) or methyl ester provides a lower-lipophilicity comparator for structure-activity relationship (SAR) analysis. The bromine atom contributes additional lipophilicity and serves as a synthetic handle for installing diverse aryl/heteroaryl groups via cross-coupling, enabling rapid exploration of chemical space around the core benzoate scaffold. The hydrogen-bond donor capacity of the 5-amino group (PSA = 52.32 Ų) balances the overall polarity to maintain favorable CNS MPO (Multiparameter Optimization) scores.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Orthogonal protection (acid-labile ester)
Compatibility with acid-sensitive heterocyclic scaffolds
Carbonylative Suzuki-Miyaura coupling
Ortho-bromo ester activation
Carbonylative vs. direct Suzuki pathway selectivity
Directed Cu-catalyzed amination
2-Bromo-5-amino substitution pattern
Chemoselectivity and yield without acid protection
CNS lead optimization
Tunable lipophilicity (LogP 3.57)
Permeability and solubility balance in CNS MPO context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 5-amino-2-bromobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.